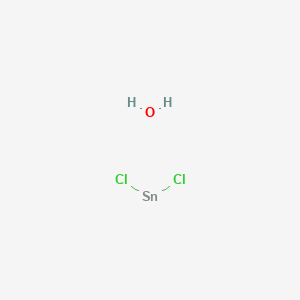

Tin dichloride hydrate

Description

Academic Significance and Contemporary Research Trajectories

Tin(II) chloride dihydrate (SnCl₂·2H₂O), also known as stannous chloride dihydrate, is a white crystalline solid with significant roles in both laboratory and industrial settings. apcpure.comcymitquimica.com Its versatility stems from its properties as a reducing agent, a catalyst, and a precursor for the synthesis of other tin-based compounds. noahchemicals.compubcompare.aisigmaaldrich.com

Contemporary research has expanded the applications of tin(II) chloride dihydrate into advanced materials science and sustainable chemistry. It is being explored for its crucial role in the development of novel technologies such as organic light-emitting diodes (OLEDs) and perovskite solar cells. pubcompare.ai In the realm of green chemistry, it is utilized in deep eutectic solvents, which are environmentally benign reaction media. rsc.orgresearchgate.net Further research focuses on its catalytic activity in various organic transformations, including the synthesis of polymers like polylactic acid (PLA) and phenolic resins. apcpure.comwhy.grbnt-chemicals.com

The compound's ability to act as a reducing agent is fundamental to many of its applications. noahchemicals.comwhy.grsynthetikaeu.com It is employed in the selective reduction of aromatic nitro groups to anilines and in the Stephen reduction of nitriles to aldehydes. why.grwikipedia.org In analytical chemistry, it serves as a reagent for the determination of various metal ions, including mercury and gold. synthetikaeu.comsigmaaldrich.com

Foundational Principles and Historical Context of Inquiry

The study of tin(II) chloride dihydrate is rooted in the principles of inorganic chemistry, focusing on the +2 oxidation state of tin. Its chemical behavior is characterized by its tendency to undergo hydrolysis in aqueous solutions, a reaction that can be suppressed by the addition of hydrochloric acid. wikipedia.orgsciencemadness.orgepfl.ch The compound also readily oxidizes in the presence of air, forming insoluble tin oxychloride. bnt-chemicals.com

Historically, the preparation of tin(II) chloride dihydrate involves the reaction of metallic tin with hydrochloric acid, followed by crystallization. noahchemicals.comwikipedia.orgepfl.ch The anhydrous form, in contrast, is typically prepared by the action of dry hydrogen chloride gas on tin metal. wikipedia.orgepfl.ch

The crystal structure of tin(II) chloride dihydrate has been a subject of detailed investigation using X-ray and neutron diffraction techniques. oup.comoup.comiaea.org These studies have revealed a monoclinic crystal system with a pyramidal coordination geometry around the tin atom, which is bonded to two chlorine atoms and one water molecule. oup.com The structure consists of double layers of the aquocomplex, SnCl₂(OH₂), with the second water molecule situated between these layers and linked by hydrogen bonds. why.grepfl.choup.com Research has also shown a phase transition at low temperatures, which is attributed to the ordering of hydrogen atoms within the crystal lattice. oup.comiaea.org

Interactive Data Tables

Physical and Chemical Properties of Tin(II) Chloride Dihydrate

| Property | Value |

| Molecular Formula | SnCl₂·2H₂O |

| Molar Mass | 225.65 g/mol merckmillipore.com |

| Appearance | White crystalline solid why.grcommonorganicchemistry.com |

| Density | 2.71 g/cm³ synthetikaeu.comwikipedia.org |

| Melting Point | 37-38 °C (decomposes) sigmaaldrich.com |

| Boiling Point | 623 °C (anhydrous) merckmillipore.com |

| Solubility in Water | 1187 g/L at 20°C merckmillipore.com |

Crystal Structure Data of Tin(II) Chloride Dihydrate

| Parameter | Value |

| Crystal System | Monoclinic oup.com |

| Space Group | P2₁/c oup.com |

| Lattice Parameters | a = 9.313 Å, b = 7.250 Å, c = 8.970 Å, β = 114°55′ oup.com |

| Bond Lengths | Sn-O: 2.33 Å, Sn-Cl: 2.50 Å and 2.56 Å oup.com |

| Bond Angles | 86.9°, 85.0°, 87.9° oup.com |

Propriétés

IUPAC Name |

dichlorotin;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H2O.Sn/h2*1H;1H2;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJYMKDMGMOTSB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Sn]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-69-1 | |

| Record name | Tin dichloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Preparative Routes for Tin Ii Chloride Dihydrate

Established Laboratory and Industrial Synthesis

The production of tin(II) chloride dihydrate can be achieved through several validated methods, ranging from direct acid dissolution for standard laboratory preparations to more complex industrial processes designed for high-purity output.

The most conventional and widely practiced method for synthesizing tin(II) chloride dihydrate is the reaction of metallic tin with hydrochloric acid. wikipedia.orgnoahchemicals.com The fundamental reaction proceeds as follows:

Sn(s) + 2HCl(aq) → SnCl₂(aq) + H₂(g) wikipedia.org

This process, while straightforward, is noted to be exceedingly slow. prepchem.com To enhance the reaction rate, particularly in laboratory settings, a small quantity of a catalyst or oxidizing agent, such as nitric acid, can be introduced to hasten the dissolution of the tin metal. prepchem.comyoutube.com An alternative approach to accelerate the reaction is to add a small piece of platinum foil, which creates a galvanic cell. prepchem.com

Industrial processes have been developed to improve efficiency and yield. One such method involves reacting metallic tin with stannic chloride and a sufficient amount of water at elevated temperatures, often at the boiling point of the mixture, to form the dihydrate. google.com Another innovative approach uses a dilute hydrochloric acid solution in conjunction with hydrogen peroxide. google.com In this method, the hydrogen peroxide acts as an oxidizing agent to dissolve the tin at a lower temperature (40-70°C), and any resulting Sn⁴⁺ ions are subsequently reduced back to Sn²⁺ by adding more metallic tin. google.com

A critical aspect of this synthesis is the prevention of hydrolysis. In aqueous solutions, particularly when diluted or heated, tin(II) chloride is prone to hydrolysis, which forms an insoluble basic salt, tin(OH)chloride. wikipedia.orgeducation.gov.cksciencemadness.org To counteract this, the dissolution and crystallization are always carried out in an excess of hydrochloric acid, which shifts the equilibrium away from the formation of the hydrolyzed product. education.gov.ckatamanchemicals.com

Once the tin has dissolved and the solution is sufficiently concentrated, crystallization is induced. This is typically achieved by concentrating the acidic solution through boiling or evaporation until a crystal scum forms on the surface, followed by cooling. wikipedia.orgprepchem.com The solubility of stannous chloride decreases significantly as the temperature drops, making cooling an effective method for crystallization. prepchem.com For optimal crystal formation, the solution can be cooled to between 0°C and 5°C. google.com Subsequent crops of crystals can be obtained by further concentrating the remaining mother liquor. prepchem.com An alternative laboratory technique involves slow evaporation of the saturated solution in a desiccator to yield well-defined crystals. sciencemadness.org

| Method | Reactants | Key Conditions/Catalysts | Primary Advantages |

|---|---|---|---|

| Standard Acid Dissolution | Tin Metal, Hydrochloric Acid | Slow reaction; can be accelerated with nitric acid or platinum. prepchem.comyoutube.com | Simple, common laboratory method. |

| Stannic Chloride Reduction | Tin Metal, Stannic Chloride, Water | Elevated temperatures (reflux/boiling). google.com | Efficient industrial process. |

| Hydrogen Peroxide Oxidation | Tin Metal, Dilute HCl, Hydrogen Peroxide | Lower reaction temperatures (40-70°C). google.com | Avoids concentrated acids and chlorine gas. google.com |

The production of high-purity tin(II) chloride dihydrate requires careful management of reactants and reaction conditions to minimize metallic and chemical impurities. A primary concern is the oxidation of tin(II) to tin(IV). To prevent this, solutions are often stored over lumps of metallic tin, which readily reduce any Sn⁴⁺ ions that may form back to Sn²⁺. wikipedia.orgeducation.gov.ck During the initial synthesis, maintaining a small amount of undissolved tin metal in the reaction flask serves the same purpose. prepchem.com

Industrial methods have been designed to produce high-purity stannous chloride from low-grade tin. One patented process involves the reaction of metallic tin with chlorine gas and hydrochloric acid to form stannic chloride, which is then purified. Subsequently, metallic tin is added as a reducing agent to convert the stannic chloride to stannous chloride, from which the high-purity dihydrate is crystallized. google.com This method effectively removes impurities such as arsenic, antimony, bismuth, lead, iron, and copper that may be present in the initial tin feedstock. google.com

The final purity of the compound is assessed against established standards, such as those from the American Chemical Society (ACS). High-purity grades have stringent limits on various contaminants.

| Impurity | Typical Maximum Limit (ACS Grade) |

|---|---|

| Sulfate (B86663) (SO₄) | ≤ 0.003% |

| Iron (Fe) | ≤ 0.003% |

| Lead (Pb) | ≤ 0.01% |

| Calcium (Ca) | ≤ 0.005% |

| Potassium (K) | ≤ 0.005% |

| Sodium (Na) | ≤ 0.01% |

Dehydration Processes for Anhydrous Tin(II) Chloride

To obtain anhydrous tin(II) chloride from its dihydrate form, the two molecules of water of crystallization must be removed. Several methods are employed for this dehydration.

A highly effective chemical method involves reacting the dihydrate with acetic anhydride. wikipedia.orgprepchem.comeducation.gov.ck The dehydration is reported to be almost instantaneous. prepchem.com The resulting anhydrous tin(II) chloride can be filtered off and washed with anhydrous ether to remove residual acetic acid before being dried in a vacuum desiccator. prepchem.com

Thermal dehydration is another option, though it requires careful control. Heating the crystalline dihydrate in an oil bath at 195-200°C for an hour will remove the water, but the resulting product may not be completely anhydrous. prepchem.com A more controlled industrial process involves a two-stage drying method, starting with heating under normal pressure at a temperature below 130°C, followed by a second stage of vacuum drying.

Other established methods for preparing the anhydrous salt include drying the dihydrate under reduced pressure or in a vacuum over sulfuric acid. google.comatomistry.com It is also possible to synthesize the anhydrous form directly by passing dry hydrogen chloride gas over heated tin metal. wikipedia.orgatomistry.com

| Dehydration Method | Reagent/Condition | Description |

|---|---|---|

| Chemical Dehydration | Acetic Anhydride | A rapid and highly effective method yielding a pure anhydrous product. wikipedia.orgprepchem.com |

| Thermal Dehydration | Heating at 195-200°C | Removes water, but may not result in a completely anhydrous product. prepchem.com |

| Vacuum Drying | Reduced Pressure | A common method for removing the water of crystallization without excessive heat. google.com |

| Direct Synthesis | Tin Metal + Dry HCl Gas | Forms the anhydrous salt directly, bypassing the hydrated intermediate. wikipedia.orgsciencemadness.org |

Control of Reaction Conditions for Specific Hydration States

The most common and stable hydrated form of tin(II) chloride is the dihydrate, SnCl₂·2H₂O. wikipedia.org The synthesis and crystallization processes described are specifically aimed at producing this state. The critical factor in isolating the dihydrate from an aqueous solution is managing the concentration of hydrochloric acid. education.gov.ckchemeurope.com

The primary competing reaction during crystallization from water is hydrolysis, which leads to the precipitation of the insoluble basic salt, Sn(OH)Cl, instead of the desired dihydrate. prepchem.comatomistry.com If too much hydrochloric acid is evaporated from the solution, this basic salt will form upon cooling. prepchem.com Therefore, maintaining a sufficiently acidic environment is the key control parameter to ensure that the equilibrium favors the dissolved Sn²⁺ and Cl⁻ ions, which can then crystallize as SnCl₂·2H₂O upon cooling. prepchem.comeducation.gov.ck The formation of other specific hydration states is not commonly described, and synthetic control is almost exclusively focused on either isolating the stable dihydrate from aqueous media or preparing the anhydrous form.

Advanced Structural Characterization and Spectroscopic Analysis of Tin Ii Chloride Dihydrate

Crystallographic Investigations

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu

The crystal structure of tin(II) chloride dihydrate has been redetermined with high precision using single-crystal X-ray diffractometer techniques. oup.com An anisotropic least-squares refinement based on 1695 independent reflections yielded a final R value of 0.04, indicating a high degree of accuracy in the determined structure. oup.com The redetermined crystal structure parameters are summarized in the table below.

| Crystal Parameter | Value |

| a | 9.313 Å |

| b | 7.250 Å |

| c | 8.970 Å |

| β | 114°55′ |

| Z | 4 |

| R value | 0.04 |

Data sourced from Kiriyama et al. (1973) oup.com

These refined parameters provide a more accurate and reliable basis for understanding the structural chemistry of tin(II) chloride dihydrate. No significant change in the structure of the non-hydrogen atoms was observed upon passing through a phase transition point at 218 K during X-ray diffraction studies conducted at 209 K and 223 K. oup.com However, the 'a' and 'c' lattice parameters, along with three hydrogen-bonded O···O distances, showed steep changes in the vicinity of the transition temperature, which is associated with the ordering of hydrogen atoms. oup.comiaea.org

Tin(II) chloride dihydrate crystallizes in the monoclinic crystal system, which is characterized by three unequal axes, with two intersecting at an oblique angle and the third being perpendicular to the plane of intersection. oup.comtaylorandfrancis.comwikipedia.org The space group was determined to be P2₁/c. oup.com This space group is centrosymmetric and belongs to the point group 2/m. globalsino.com The designation P2₁/c indicates the presence of a two-fold screw axis (2₁) and a c-glide plane. globalsino.com The crystal structure consists of four formula units (Z=4) per unit cell. oup.com

Neutron diffraction studies on deuterated single crystals of tin(II) chloride dihydrate have provided definitive insights into the ordering of hydrogen (deuterium) atoms, which is not easily achieved with X-ray diffraction due to the low scattering power of hydrogen. iaea.org These studies have shown that a phase transition observed in this compound is directly attributable to the ordering of the hydrogen atoms. oup.comiaea.org

Below the transition temperature of 234 K, the hydrogen atoms are in an ordered arrangement. oup.comiaea.org In the disordered phase above this temperature, the four deuterons of the two non-equivalent water molecules are distributed over seven possible sites. oup.comiaea.org The occupancy factors of these individual sites have been refined using least-squares methods. oup.comiaea.org Importantly, the study confirmed that Bernal and Fowler's "ice rules" are obeyed within the hydrogen-bonded water layers, and the water molecules of crystallization show very little dissociation. oup.comiaea.org The ordering of the hydrogen atoms does not lead to a doubling of the unit cell or a loss of the center of symmetry. oup.comiaea.org

The crystal structure of tin(II) chloride dihydrate features a complex network of intermolecular interactions, dominated by hydrogen bonds. The structure is composed of double layers of the aquocomplex, [SnCl₂(OH₂)], parallel to the (100) plane, with intervening layers of the second water molecule. oup.com

In the crystal lattice of tin(II) chloride dihydrate, the tin(II) atom is three-coordinate. epfl.chgeeksforgeeks.orgwikipedia.org It forms a pyramidal complex with two chlorine atoms and one oxygen atom from a water molecule. oup.com This coordination geometry is a consequence of the stereochemically active lone pair of electrons on the Sn(II) ion. The bond lengths and angles within this pyramidal complex have been precisely determined. oup.com

| Bond | Bond Length (Å) |

| Sn–O | 2.33 |

| Sn–Cl | 2.50 |

| Sn–Cl | 2.56 |

Data sourced from Kiriyama et al. (1973) oup.com

| Bond Angle | Angle (°) |

| Cl–Sn–Cl | 86.9 |

| O–Sn–Cl | 85.0 |

| O–Sn–Cl | 87.9 |

Data sourced from Kiriyama et al. (1973) oup.com

Investigation of Phase Transitions and Temperature-Dependent Structural Changes

Tin(II) chloride dihydrate, also known as stannous chloride dihydrate, undergoes a significant phase transition at low temperatures. This transition is primarily associated with the ordering of hydrogen atoms within the crystal lattice. Neutron and X-ray diffraction studies have been instrumental in elucidating the structural changes that occur during this phase transition. oup.com

The transition temperature (Tt) for Tin(II) chloride dihydrate is approximately 218 K. oup.com Below this temperature, the hydrogen atoms become ordered. In the disordered phase, which exists above the transition temperature, the deuterons of the two non-equivalent water molecules in deuterated single crystals are distributed across seven different sites. oup.com However, as the temperature is lowered through the transition point, these hydrogen atoms settle into a more ordered arrangement. oup.com

Notably, this phase transition does not involve a doubling of the unit cell or a loss of the center of symmetry. oup.com The primary structural modifications are observed in the lattice parameters and the hydrogen-bonded oxygen-oxygen distances. Specifically, in the immediate vicinity of the transition temperature, the a and c lattice parameters, along with three hydrogen-bonded O···O distances, exhibit steep changes that correlate with the ordering of the hydrogen atoms. oup.com

Table 1: Temperature-Dependent Changes in Tin(II) Chloride Dihydrate

| Property | Observation | Reference |

|---|---|---|

| Phase Transition Temperature (Tt) | 218 K | oup.com |

| Nature of Transition | Ordering of hydrogen atoms | oup.com |

| Unit Cell Changes | No doubling or loss of center of symmetry | oup.com |

| Lattice Parameter Changes | Steep changes in 'a' and 'c' parameters near Tt | oup.com |

Computational Chemistry and Theoretical Structural Studies

Ab Initio and Density Functional Theory (DFT) Calculations on Hydration

Computational chemistry provides molecular-level insights into the hydration process of the tin(II) ion, which is fundamental to understanding the structure of tin(II) chloride dihydrate. Ab initio and Density Functional Theory (DFT) methods are used to calculate the energies, structures, and vibrational frequencies of hydrated tin(II) ion clusters, [Sn(H₂O)n]²⁺. mdpi.com

Studies employing Hartree-Fock (HF) and second-order Møller-Plesset (MP2) levels of theory have systematically investigated clusters with n ranging from 1 to 9. These calculations show that the average Sn-O bond distance consistently increases with the coordination number (n). A notable change in the rate of this increase occurs at n=3, suggesting a particularly stable configuration for the triaqua tin(II) ion. mdpi.com The calculated Sn-O distances for the three-coordinate species, around 2.2-2.3 Å, are in good agreement with experimental data from X-ray studies of aqueous tin(II) solutions. mdpi.com

Vibrational frequencies calculated for these hydrated clusters can be compared with Raman spectroscopy data. The totally symmetric stretching frequency (the "breathing" mode) of the [Sn(H₂O)n]²⁺ complex is a key diagnostic feature. Calculations predict that this frequency for the n=3 cluster lies in the 320–370 cm⁻¹ range. The inclusion of a second hydration sphere in the calculations significantly increases this value by approximately 85 cm⁻¹, suggesting that the experimentally observed band should be in the 400–450 cm⁻¹ range. mdpi.com These theoretical results are crucial for interpreting experimental spectra and confirming the predominant coordination of the Sn²⁺ ion in aqueous environments.

| Hydrated Species | Level of Theory | Calculated Average Sn-O Distance (Å) | Calculated Symmetric Stretch (cm⁻¹) |

|---|---|---|---|

| [Sn(H₂O)₃]²⁺ | HF/MP2 (various basis sets) | ~2.2 - 2.3 | 320 - 370 |

| [Sn(H₂O)₄]²⁺ | HF/MP2 (various basis sets) | Increases from n=3 | - |

| [Sn(H₂O)₃]²⁺·(H₂O)₃ (with 2nd sphere) | HF/MP2 | - | ~85 cm⁻¹ increase from primary sphere |

Analysis of Electron Configuration and Vacant Orbital Interactions with Water Molecules

The chemical behavior of tin(II) chloride, particularly its interaction with water, is governed by the electron configuration of the tin(II) ion. The ground-state electron configuration of a neutral tin atom (Sn) is [Kr] 4d¹⁰ 5s² 5p². To form the Sn²⁺ ion, it loses the two electrons from the higher-energy 5p orbitals. youtube.comstudy.com This results in the electron configuration for Sn²⁺ being [Kr] 4d¹⁰ 5s².

The key features of this configuration are the presence of a stereochemically active 5s² lone pair and vacant 5p orbitals. These empty, relatively low-energy 5p orbitals make the Sn²⁺ ion an effective electron pair acceptor, or Lewis acid. wikipedia.orgaskfilo.com When tin(II) chloride is dissolved in water, the lone pairs of electrons on the oxygen atoms of the water molecules are donated into these vacant 5p orbitals of the Sn²⁺ ion, forming coordinate covalent bonds. askfilo.com This interaction is the basis of hydration.

The stereochemically active 5s² lone pair influences the geometry of the resulting hydrated complex. It occupies space in the coordination sphere, pushing the coordinated water molecules and chloride ions away, typically resulting in a pyramidal or distorted coordination geometry rather than a more symmetrical octahedral or tetrahedral arrangement. wikipedia.org In solid SnCl₂·2H₂O, the coordination around the tin atom is trigonal pyramidal, with two chlorine atoms and one water molecule forming the base of the pyramid, and the lone pair presumably occupying the apical position. wikipedia.org Computational studies on [Sn(H₂O)n]²⁺ clusters confirm these distorted geometries, which arise directly from the electrostatic and covalent interactions between the water lone pairs and the vacant tin orbitals, modulated by the steric influence of the tin 5s² lone pair. mdpi.com

Computational Studies on Dimerization and Oligomerization

While tin(II) chloride exists as a monomer in the gas phase at high temperatures, it has a propensity to form dimers (Sn₂Cl₄) and larger oligomers, particularly in the gas phase at lower temperatures and in the solid state. nih.govresearchgate.net Computational studies, using methods like DFT and Møller-Plesset perturbation theory, have been instrumental in characterizing the structure and stability of these species. nih.govresearchgate.net

Theoretical calculations on the gas-phase dimer, Sn₂Cl₄, have shown that its structure is not the typical D₂h symmetry seen in many other metal dihalide dimers. Instead, it adopts a Cₛ-symmetry with a single bridging chlorine atom. researchgate.net These computational models are supported by mass spectrometric studies, which have identified ions like Sn₂Cl₃⁺ and Sn₂Cl₄⁺ in the vapor above solid SnCl₂. nih.govresearchgate.net The enthalpy for the dissociation of the dimer back into two monomers (Sn₂Cl₄(g) ⇌ 2 SnCl₂(g)) has been calculated theoretically to be approximately 103.4 kJ mol⁻¹, a value in close agreement with experimental measurements. nih.gov

| Reaction | Parameter | Experimental Value (kJ mol⁻¹) | Theoretical Value (kJ mol⁻¹) |

|---|---|---|---|

| Sn₂Cl₄(g) → 2 SnCl₂(g) | Dissociation Enthalpy (ΔdH°₂₉₈) | 106.8 ± 6.2 | 103.4 |

| SnCl₂(s) → SnCl₂(g) | Sublimation Enthalpy | 130.9 ± 6.2 | - |

| 2 SnCl₂(s) → Sn₂Cl₄(g) | Sublimation Enthalpy | 155.8 ± 7.3 | - |

Chemical Reactivity and Mechanistic Investigations of Tin Ii Chloride Dihydrate

Oxidation-Reduction Chemistry of Tin(II) Chloride Dihydrate

Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a versatile inorganic compound that exhibits significant reactivity as both a reducing agent and a precursor to Tin(IV) species. Its involvement in a wide array of oxidation-reduction reactions is a cornerstone of its utility in both inorganic and organic chemistry.

Mechanisms of Oxidation to Tin(IV) Species (e.g., SnCl₄)

The oxidation of tin(II) to tin(IV) is a thermodynamically favorable process, as tin(IV) is the more stable oxidation state for tin. libretexts.org This transformation involves the loss of two electrons from the tin(II) center.

6 SnCl₂(aq) + O₂(g) + 2 H₂O(l) → 2 SnCl₄(aq) + 4 Sn(OH)Cl(s) wikipedia.orgsciencemadness.org

To prevent this atmospheric oxidation, aqueous solutions of tin(II) chloride are often stored over metallic tin, which reduces any formed Sn(IV) back to Sn(II). wikipedia.orglibretexts.org

Oxidation of tin(II) chloride can also be readily achieved through electrolysis. In an electrolytic cell containing a solution of tin(II) chloride, the Sn²⁺ ions are oxidized at the anode to Sn⁴⁺, which then forms tin(IV) chloride. flinnsci.comacs.org Concurrently, at the cathode, Sn²⁺ ions are reduced to metallic tin. This process, where a single species is both oxidized and reduced, is known as a disproportionation reaction. flinnsci.comacs.org

Furthermore, tin(II) chloride can be oxidized to tin(IV) chloride by reacting with strong oxidizing agents. For instance, it readily reduces iron(III) chloride to iron(II) chloride, while being oxidized to tin(IV) chloride. wikipedia.orgepfl.ch

SnCl₂(aq) + 2 FeCl₃(aq) → SnCl₄(aq) + 2 FeCl₂(aq) wikipedia.orgepfl.ch

Advanced Applications as a Reducing Agent in Organic Synthesis

Tin(II) chloride is a widely utilized reducing agent in organic synthesis due to its effectiveness and, in many cases, its chemoselectivity. researchgate.net

One of the most prominent applications of tin(II) chloride is the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.orgsciencemadness.orgchemeurope.com This reaction is a classic method for the synthesis of aryl amines. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid. libretexts.orgvedantu.com The tin metal itself can also be used with hydrochloric acid, which generates tin(II) chloride in situ. vedantu.comsciencemadness.org The mechanism involves the transfer of electrons from the Sn²⁺ ion to the nitro group, with the acidic medium providing the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group. sciencemadness.orgacsgcipr.org

A key advantage of using tin(II) chloride is its ability to selectively reduce aromatic nitro groups in the presence of other reducible functional groups. strategian.comlookchem.com This chemoselectivity is highly valuable in the synthesis of complex organic molecules. For instance, aromatic nitro compounds containing aldehyde, ketone, ester, cyano, and halogen groups can be selectively reduced to the corresponding amines without affecting these other functionalities. strategian.comlookchem.comjst.go.jp This method has been reported to be effective in non-acidic and non-aqueous media, such as in alcohol or ethyl acetate, which further enhances its compatibility with acid-sensitive substrates. strategian.comlookchem.com

| Substrate Functional Group | Result with SnCl₂ Reduction | Reference |

|---|---|---|

| Aromatic Nitro | Reduced to Amine | strategian.comlookchem.com |

| Aldehyde | Unaffected | strategian.comlookchem.com |

| Ketone | Unaffected | strategian.comlookchem.com |

| Ester | Unaffected | strategian.comlookchem.com |

| Cyano | Unaffected | strategian.comlookchem.com |

| Halogen | Unaffected | strategian.comlookchem.com |

Tin(II) chloride is the key reagent in the Stephen reduction, a method for the preparation of aldehydes from nitriles. byjus.compw.livetestbook.com The reaction begins with the treatment of a nitrile with gaseous hydrogen chloride, followed by reduction with tin(II) chloride. byjus.comunacademy.com This process involves a single electron transfer from SnCl₂ to the protonated nitrile, leading to the formation of an aldimine tin chloride salt. byjus.compw.live This intermediate salt precipitates and is then hydrolyzed to yield the corresponding aldehyde. byjus.comtestbook.comunacademy.com The Stephen reduction is generally more efficient for aromatic nitriles than for aliphatic ones. byjus.com

The reduction of carbonyl compounds with tin(II) chloride is also possible, though less common. Research has shown that SnCl₂ can mediate the reduction of α,β-alkynyl carbonyl compounds to the corresponding alkanes. up.ac.za There are also reports of the reduction of one of the carbonyl groups in anthraquinone (B42736) to an alkane to form anthrone (B1665570) using SnCl₂ in the presence of hydrochloric and acetic acids. reddit.comechemi.com

Tin(II) chloride is a potent reducing agent for various metal ions in aqueous solution. wikipedia.orgsciencemadness.org This property is utilized in analytical chemistry and for applications such as silvering mirrors. wikipedia.orgsciencemadness.org In this process, silver ions (Ag⁺) are reduced to metallic silver (Ag), forming a reflective layer on a glass surface. wikipedia.orgsciencemadness.org

Sn²⁺(aq) + 2 Ag⁺(aq) → Sn⁴⁺(aq) + 2 Ag(s) wikipedia.orgsciencemadness.org

Similarly, SnCl₂ can reduce gold salts to metallic gold. wikipedia.org It is also used in a classic qualitative test for mercury(II) ions (Hg²⁺). The addition of SnCl₂ to a solution containing Hg²⁺ first results in a white precipitate of mercury(I) chloride (Hg₂Cl₂), which upon further addition of SnCl₂ turns black due to the formation of metallic mercury (Hg). wikipedia.orgchemeurope.com Other metal ions that are reduced by tin(II) chloride include iron(III) to iron(II) and copper(II) to copper(I). wikipedia.orgacs.org

| Metal Ion | Initial Oxidation State | Product | Final Oxidation State | Reference |

|---|---|---|---|---|

| Silver | Ag⁺ | Ag | 0 | wikipedia.orgsciencemadness.org |

| Gold | Au³⁺/Au⁺ | Au | 0 | wikipedia.org |

| Mercury | Hg²⁺ | Hg₂Cl₂ / Hg | +1 / 0 | wikipedia.orgchemeurope.com |

| Iron | Fe³⁺ | Fe²⁺ | +2 | wikipedia.orgepfl.ch |

| Copper | Cu²⁺ | Cu⁺ | +1 | wikipedia.orgacs.org |

Factors Influencing Redox Pathways and Product Selectivity

The redox chemistry of tin(II) chloride is a cornerstone of its utility, where it primarily functions as a reducing agent. The tin(II) ion (Sn²⁺) is readily oxidized to the more stable tin(IV) ion (Sn⁴⁺). Several factors critically influence the reaction pathways and the resulting product selectivity.

pH of the Solution: The redox potential of the Sn⁴⁺/Sn²⁺ couple is highly dependent on the pH. In acidic solutions, tin(II) chloride is a potent reducing agent. The presence of hydrochloric acid not only prevents hydrolysis but also stabilizes the Sn²⁺ ion, making it available for redox reactions. wikipedia.orgsciencemadness.org

Presence of Oxidizing Agents: Tin(II) chloride solutions are susceptible to oxidation by atmospheric oxygen, particularly in neutral or dilute solutions. wikipedia.orgyoutube.com This reaction leads to the formation of tin(IV) species and can be mitigated by storing the solution over metallic tin, which reduces any Sn⁴⁺ back to Sn²⁺. wikipedia.orglibretexts.org The reaction with stronger oxidizing agents is often vigorous. acs.org It readily reduces metal salts, such as iron(III) chloride to iron(II) chloride, and silver and gold salts to their respective metals. wikipedia.orgsciencemadness.org

Reaction with Iron(III) Chloride: SnCl₂(aq) + 2 FeCl₃(aq) → SnCl₄(aq) + 2 FeCl₂(aq) wikipedia.org

Reaction with Silver Ions: Sn²⁺(aq) + 2 Ag⁺(aq) → Sn⁴⁺(aq) + 2 Ag(s) sciencemadness.org

Temperature: Higher temperatures can increase the rate of both hydrolysis and oxidation reactions, especially in aqueous solutions that are not sufficiently acidified. sciencemadness.org

Solvent: While most redox applications are in aqueous acidic solutions, the choice of solvent can be crucial. In non-aqueous solvents, anhydrous SnCl₂ can be used to synthesize a variety of organotin compounds. wikipedia.org

The selectivity of the reduction often depends on the substrate. For instance, in organic chemistry, SnCl₂ is used for the selective reduction of aromatic nitro groups to anilines and in the Stephen reduction of nitriles to aldehydes. sciencemadness.org The reaction conditions can be tuned to favor specific products.

Hydrolysis Reactions in Aqueous Media

Tin(II) chloride dihydrate is soluble in water, but its aqueous solutions are prone to hydrolysis, a reaction that significantly impacts its chemistry and applications. wikipedia.orgyoutube.com This tendency is particularly pronounced in dilute or hot solutions. sciencemadness.orgyoutube.com

The primary hydrolysis reaction of tin(II) chloride in water is a reversible process that forms an insoluble white precipitate of a basic salt, tin(II) hydroxychloride. wikipedia.orgresearchgate.net

Reaction: SnCl₂(aq) + H₂O(l) ⇌ Sn(OH)Cl(s) + HCl(aq) sciencemadness.orgreddit.com

Tin(II) hydroxychloride (Sn(OH)Cl): This compound has been characterized as a solid Brønsted acid catalyst. rsc.org Its formation is the reason that aqueous solutions of tin(II) chloride become turbid upon dilution. researchgate.net

If a base, such as sodium hydroxide (B78521), is added to the solution, a white precipitate of hydrated tin(II) oxide forms. This precipitate is amphoteric and will dissolve in excess base to form stannite (B86514) salts. wikipedia.orgsciencemadness.org

Reaction with NaOH:

SnCl₂(aq) + 2 NaOH(aq) → SnO·H₂O(s) + 2 NaCl(aq) wikipedia.orgsciencemadness.org

SnO·H₂O(s) + NaOH(aq) → NaSn(OH)₃(aq) wikipedia.orgsciencemadness.org

In aqueous solutions, tin(II) ions can also form various polynuclear hydroxo complexes. The specific species formed depend on factors like pH and tin concentration. Among the identified species are ions such as [Sn₂(OH)₂]²⁺ and [Sn₃(OH)₄]²⁺. cost-nectar.eu The formation of these complex ions is a key feature of the hydrolysis process in solution.

The hydrolysis of the Sn²⁺ ion is rapid, and the equilibrium is established quickly, especially upon dilution or heating. wikipedia.orgsciencemadness.org The thermodynamics of the hydrolysis process have been studied extensively, with equilibrium constants determined for the formation of various hydrolysis products. These constants quantify the stability of the different hydroxo complexes in solution.

| Equilibrium Reaction | log K (at 298 K, infinite dilution) |

|---|---|

| Sn²⁺ + H₂O ⇌ SnOH⁺ + H⁺ | -3.53 ± 0.40 |

| Sn²⁺ + 2H₂O ⇌ Sn(OH)₂ + 2H⁺ | -7.68 ± 0.40 |

| 2Sn²⁺ + 2H₂O ⇌ [Sn₂(OH)₂]²⁺ + 2H⁺ | -4.79 ± 0.05 |

| 3Sn²⁺ + 4H₂O ⇌ [Sn₃(OH)₄]²⁺ + 4H⁺ | -5.60 ± 0.47 |

Data sourced from Brown and Ekberg (2016) and Cigala et al. (2012) cost-nectar.eu

To prepare clear, stable aqueous solutions of tin(II) chloride, its hydrolysis must be suppressed. The most common and effective strategy is to dissolve the compound in dilute hydrochloric acid rather than neutral water. sciencemadness.orgreddit.com

According to Le Châtelier's principle, adding HCl to the system increases the concentration of H⁺ and Cl⁻ ions. This shifts the equilibrium of the hydrolysis reaction (SnCl₂ + H₂O ⇌ Sn(OH)Cl + HCl) to the left, favoring the dissolved SnCl₂ and preventing the precipitation of tin(II) hydroxychloride. youtube.comreddit.com Typically, the hydrochloric acid should have a molarity equal to or greater than that of the tin(II) chloride solution to ensure stability. wikipedia.orgreddit.com

Another crucial strategy involves preventing the oxidation of Sn²⁺ to Sn⁴⁺, as Sn⁴⁺ ions also hydrolyze readily, often forming highly insoluble precipitates like metastannic acid. libretexts.org Storing the acidified solution over metallic tin ensures that any Sn⁴⁺ formed is reduced back to Sn²⁺, maintaining the integrity of the solution. wikipedia.orgyoutube.com

Lewis Acidity and Adduct Formation

Tin(II) chloride possesses a lone pair of electrons, which allows the molecule in the gas phase to be bent. youtube.com Despite this lone pair, the tin atom is electron-deficient and can act as a Lewis acid, meaning it is an electron pair acceptor. wikipedia.orgbrainly.com This property is fundamental to much of its coordination chemistry. It can be used as a Lewis acid catalyst in various organic reactions. sigmaaldrich.comsigmaaldrich.com

As a Lewis acid, tin(II) chloride readily reacts with various Lewis bases, particularly anionic ligands, to form stable complex ions or adducts. wikipedia.org

A classic example is its interaction with chloride ions (Cl⁻). In the presence of excess chloride, SnCl₂ forms the trichlorostannate(II) ion, [SnCl₃]⁻. wikipedia.org

Reaction: SnCl₂(s) + Cl⁻(aq) → [SnCl₃]⁻(aq)

The [SnCl₃]⁻ ion has a pyramidal structure, with the lone pair of electrons on the tin atom occupying one of the tetrahedral positions. wikipedia.org This complex formation is a key reason for the increased solubility of tin(II) chloride in hydrochloric acid beyond the simple suppression of hydrolysis.

Tin(II) chloride also forms complexes with a wide array of other ligands. It can coordinate with oxygen- and nitrogen-donating ligands to form various structures. For example, it reacts with aminoalkoxides to form dimeric complexes with a central four-membered Sn₂O₂ core ring, where the tin centers are bridged by alkoxide groups. nih.gov Similarly, it forms four-coordinate complexes with sterically demanding oxygen tripodal Kläui-type ligands. nih.gov The coordination with bifunctional ligands like 4-mercaptoaniline can lead to the formation of one-dimensional coordination polymers. mdpi.com

Mechanism of Lewis Acid Catalysis in Specific Organic Transformations

Tin(II) chloride dihydrate (SnCl₂·2H₂O) serves as a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its catalytic activity stems from the ability of the tin(II) ion to accept electron pairs, thereby activating substrates and facilitating key bond-forming steps. The presence of water molecules in the hydrate (B1144303) can also play a significant role in the reaction mechanism, influencing both the catalyst's reactivity and the reaction pathway. This section will delve into the mechanistic details of SnCl₂·2H₂O catalysis in several important organic reactions.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. SnCl₂·2H₂O has been demonstrated to be a mild and effective Lewis acid promoter for this transformation. scielo.brresearchgate.net The proposed mechanism, which aligns with the generally accepted iminium route, is initiated by the coordination of the tin(II) chloride to the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by urea.

The key intermediate in this pathway is a N-carbamoyliminium ion. scielo.br The subsequent steps involve the nucleophilic addition of the enolate of the β-ketoester to this iminium ion, followed by an intramolecular cyclization and dehydration to yield the final dihydropyrimidinone product. The catalytic cycle is completed by the regeneration of the SnCl₂·2H₂O catalyst.

The effectiveness of tin(II) chloride dihydrate as a catalyst for the Biginelli reaction is highlighted by its performance with a variety of substituted aromatic aldehydes. The reaction proceeds efficiently under neutral conditions, offering an advantage over other Lewis acids that may require a co-catalyst. scielo.br

Table 1: SnCl₂·2H₂O Catalyzed Biginelli Reaction of Various Aromatic Aldehydes

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 92 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |

| 3 | 4-Methylbenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 88 |

| 4 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 90 |

| 5 | 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 85 |

Friedländer Annulation

The Friedländer annulation is a classical method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Tin(II) chloride dihydrate has been utilized as a simple and efficient catalyst for this reaction, particularly under solvent-free conditions.

The mechanism of the Friedländer synthesis can proceed through two primary pathways. wikipedia.org In the context of Lewis acid catalysis by SnCl₂·2H₂O, the initial step likely involves the coordination of the tin(II) ion to the carbonyl oxygen of the non-amino reactant, enhancing its electrophilicity. This is followed by an aldol-type condensation with the 2-aminoaryl aldehyde or ketone to form an aldol (B89426) adduct. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline (B57606) ring system. Alternatively, the reaction can commence with the formation of a Schiff base between the 2-amino group and the carbonyl compound, followed by an intramolecular aldol condensation and dehydration. wikipedia.org The Lewis acid catalyst facilitates these condensation and cyclization steps by activating the carbonyl groups.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds, involving the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. While strong Lewis acids like aluminum chloride are traditionally used, milder catalysts such as tin(II) chloride can also be employed.

The mechanism begins with the interaction of the Lewis acid, SnCl₂, with the alkyl halide. mt.com This interaction polarizes the carbon-halogen bond, increasing the electrophilic character of the alkyl group and, in some cases, leading to the formation of a carbocation. The aromatic ring, acting as a nucleophile, then attacks the electrophilic alkyl species, forming a resonance-stabilized carbocation intermediate known as an arenium ion. Finally, a proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product. The catalyst is regenerated in this final step.

A notable application of tin(II) chloride in this context is in a one-pot Barbier allylation and Friedel-Crafts alkylation process using an ionic liquid medium (BuPyCl/SnCl₂·2H₂O).

Aldol Condensation

The aldol condensation is a crucial carbon-carbon bond-forming reaction between two carbonyl compounds (aldehydes or ketones). The reaction can be catalyzed by either acids or bases. In the context of Lewis acid catalysis by SnCl₂·2H₂O, the tin(II) ion coordinates to the carbonyl oxygen of one of the carbonyl substrates. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the enol or enolate of the second carbonyl compound.

The reaction proceeds through the formation of a β-hydroxy carbonyl compound (the aldol adduct). Under the reaction conditions, this adduct can then undergo dehydration to form an α,β-unsaturated carbonyl compound. The role of the Lewis acid is to facilitate both the initial aldol addition and the subsequent dehydration step by activating the carbonyl groups. While the general principle of Lewis acid catalysis in aldol reactions is well-understood, specific mechanistic studies detailing the role of SnCl₂·2H₂O are less common compared to other Lewis acids.

Catalytic Applications in Advanced Chemical Synthesis

Catalysis in Diverse Organic Reactions

Tin(II) chloride dihydrate demonstrates significant catalytic activity across a spectrum of organic reactions, facilitating the construction of complex molecular architectures efficiently and under mild conditions.

Tin(II) chloride dihydrate has proven to be an effective catalyst for esterification reactions, a fundamental process in organic synthesis. It is particularly valuable for producing esters from free fatty acids (FFAs), a key step in biodiesel production from low-cost feedstocks. scispace.com The catalyst efficiently promotes the conversion of oleic acid into ethyl oleate under mild reaction conditions and has been shown to be as active as mineral acids like sulfuric acid (H₂SO₄). scispace.comresearchgate.net Key advantages of using SnCl₂·2H₂O include reduced reactor corrosion and the elimination of product neutralization steps that are common with mineral acid catalysts. scispace.comresearchgate.net

Research into the kinetics of oleic acid esterification catalyzed by SnCl₂·2H₂O reveals that the reaction is first-order with respect to both the free fatty acid and the catalyst concentration. scispace.comresearchgate.net The activation energy for the reaction catalyzed by SnCl₂ is very close to that reported for H₂SO₄. researchgate.net

Optimization studies have explored various reaction parameters:

Catalyst Loading: The influence of catalyst loading has been investigated, with optimal amounts depending on the specific substrates and conditions. For the esterification of Crude Jatropha Oil, a catalyst loading of 10% w/w was found to be optimal. undip.ac.id

Molar Ratio: The molar ratio of alcohol to oil is a critical factor, with studies covering ratios from 15:1 to 120:1 to maximize conversion. undip.ac.id

Temperature: Reaction temperature significantly affects the rate and conversion, with optimal conditions for Jatropha oil esterification found at 60°C. undip.ac.id

In a specific application, SnCl₂·2H₂O was used to catalyze the esterification of β-citronellol with acetic acid under solvent-free conditions at room temperature, achieving approximately 88% conversion and 99% selectivity for β-citronellyl acetate, a valuable fragrance ingredient. rsc.org The catalyst's performance was comparable to that of Brønsted acids like sulfuric acid and p-toluenesulfonic acid. rsc.org Additionally, SnCl₂·2H₂O can be supported on solid matrices like SiO₂, Nb₂O₅, and ZrO₂ to create heterogeneous catalysts for FFA esterification. longdom.org

A one-pot synthesis method for esters from tert-butyl esters has also been developed using SnCl₂ as a catalyst with α,α-dichlorodiphenylmethane as a chlorinating agent, which generates acid chloride intermediates in situ. organic-chemistry.org

| Substrate | Alcohol | Catalyst | Conditions | Conversion/Yield | Reference |

| Oleic Acid | Ethanol | SnCl₂·2H₂O | 60°C | High Conversion | researchgate.net |

| Crude Jatropha Oil | Methanol | 10% w/w SnCl₂ | 60°C, 120:1 methanol:oil ratio | High Conversion | undip.ac.id |

| β-Citronellol | Acetic Acid | SnCl₂·2H₂O | Room Temp, Solvent-Free | ~88% Conversion | rsc.org |

| Trimethylolpropane | n-Octanoic Acid | 10% SnO/TiO₂ (from SnCl₂·2H₂O) | 160°C, 5h | 99.6% Conversion | nih.gov |

| tert-Butyl Esters | Various Alcohols | SnCl₂ / α,α-dichlorodiphenylmethane | Mild Conditions | High Yields | organic-chemistry.org |

Tin(II) chloride is utilized as a catalyst in the production of polylactic acid (PLA), a biodegradable and biocompatible polymer. atomscientific.com It is effective in the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid, which is the primary industrial route to high molecular weight PLA. researchgate.net

Studies have demonstrated that anhydrous SnCl₂ can catalyze the bulk polymerization of L-lactide at temperatures ranging from 140°C to 180°C, yielding poly(L-lactide) with molecular weights up to 190,000 g/mol . researchgate.net The properties of the resulting polymer are influenced by reaction parameters such as temperature, time, and the monomer-to-catalyst ratio. researchgate.net When compared with other metal chlorides, SnCl₂ has been found to provide the best results for lactide polymerization. researchgate.net

SnCl₂·2H₂O has also been used in combination with succinic anhydride as a co-catalyst for the direct condensation polymerization of aqueous lactic acid, successfully producing PLA with a molecular weight of 6 x 10⁴ in 10 hours. researchgate.net The amount of catalyst was identified as the main factor affecting the polymerization in this system. researchgate.net The catalytic mechanism of SnCl₂ for PLA polymerization involves a coordination-insertion process. researchgate.net While tin(II) octoate is the standard catalyst for industrial PLA production, SnCl₂ presents a viable and low-toxic alternative. inoe.ro

| Monomer | Catalyst System | Polymerization Type | Temperature | Result (Molecular Weight) | Reference |

| L-lactide | Neat SnCl₂ | Bulk ROP | 140-180°C | Up to 190,000 g/mol | researchgate.net |

| Aqueous Lactic Acid | SnCl₂·2H₂O and Succinic Anhydride | Direct Condensation | Not specified | 6 x 10⁴ g/mol | researchgate.net |

| L-lactide | SnCl₂ with Ethyl L-lactate (initiator) | ROP | 120°C | Varied with initiator ratio |

Tin(II) chloride is a well-established reagent for the reduction of nitro groups, a key step in various heterocyclization strategies. researchgate.net This reactivity is harnessed in the synthesis of indoles, an important class of nitrogen-containing heterocycles. The reductive cyclization of aromatic nitro compounds is a common approach for constructing the indole ring, and stannous chloride is one of the chemical reducing agents employed for this transformation. nih.gov

Beyond its role as a reducing agent, SnCl₂ also functions as a Lewis acid catalyst to promote cyclization. An efficient method for the intramolecular heterocyclization of (Z)- and (E)-hex-4-en-1-ols has been developed where a catalytic amount of SnCl₂ increased the reaction yield. researchgate.net When an equimolar amount of SnCl₂ was used, the formation of the corresponding cyclic ethers was nearly quantitative and occurred almost instantaneously under very mild conditions. researchgate.net Furthermore, SnCl₂·2H₂O has been used in conjunction with a ruthenium catalyst for the synthesis of indoles from anilines and trialkanolamines. It has also been employed in the solid-phase synthesis of benzimidazoles from a polymer-bound o-nitroaniline and various aldehydes. researchgate.net

Tin(II) chloride dihydrate serves as an efficient catalyst in several multi-component reactions (MCRs), which are powerful tools for building molecular complexity in a single step.

Groebke Condensation: SnCl₂·2H₂O catalyzes the Groebke condensation, a three-component reaction between aromatic aldehydes, 2-aminopyridines, and isonitriles, to produce 3-aminoimidazo[1,2-a]pyridines. sigmaaldrich.com This method offers reasonable yields and reduced reaction times. sigmaaldrich.com

Biginelli Reaction: The catalyst effectively promotes the Biginelli three-component condensation of aromatic aldehydes, ethyl acetoacetate, and urea (B33335) or thiourea to synthesize 3,4-dihydropyrimidin-2(1H)-ones. scilit.comscielo.brresearchgate.net The reactions can be carried out in neutral media using solvents like acetonitrile or ethanol, which is an improvement over classical methods that require strong acids. scielo.brscielo.br This approach provides good to excellent yields and offers an advantage compared to other Lewis acids like FeCl₃·6H₂O or NiCl₂·6H₂O, which often require an HCl co-catalyst. scilit.comscielo.br A solvent-free Biginelli reaction using SnCl₂·2H₂O as a catalyst has also been described as a practical and green synthetic route. researchgate.net

Diels-Alder Reaction: While SnCl₂ is a Lewis acid and could theoretically catalyze Diels-Alder reactions, specific applications of tin(II) chloride dihydrate as a primary catalyst for this reaction are not extensively detailed in the surveyed literature.

Acetals Cleavage: Tin(II) chloride dihydrate is a mild and efficient reagent for the cleavage of acetals, which are common protecting groups for carbonyl compounds. sigmaaldrich.com This deprotection is a crucial step in many multi-step synthetic sequences.

| Reaction Name | Components | Product | Catalyst | Key Features | Reference |

| Biginelli Reaction | Aromatic Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one | SnCl₂·2H₂O | Good to excellent yields, neutral media, solvent or solvent-free | scilit.comscielo.brresearchgate.net |

| Groebke Condensation | Aromatic Aldehyde, 2-Aminopyridine, Isonitrile | 3-Aminoimidazo[1,2-a]pyridine | SnCl₂·2H₂O | Efficient, reasonable yields | sigmaaldrich.com |

| Acetal Cleavage | Acetal-protected compound | Carbonyl Compound | SnCl₂·2H₂O | Mild and efficient deprotection | sigmaaldrich.com |

The hydration of alkynes is a fundamental atom-economical method for synthesizing carbonyl compounds, particularly ketones. mdpi.com While various transition metals can catalyze this transformation, tin salts have also been investigated. In a comparative study of catalysts for the hydration of phenylacetylene, SnCl₂·2H₂O provided a 66% yield of acetophenone. mdpi.comsemanticscholar.org This was a significantly better yield than that obtained with some copper(I) salts, though not as high as with tin(IV) chloride. mdpi.comsemanticscholar.org

The general mechanism for alkyne hydration involves the addition of water across the carbon-carbon triple bond. youtube.com The reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, leading to an enol intermediate. This enol then rapidly tautomerizes to the more stable keto form. youtube.com In acid-catalyzed hydration, the process is initiated by the protonation of the alkyne. youtube.com The Lewis acidity of the tin center is believed to activate the alkyne towards nucleophilic attack by water.

Stannous chloride is an effective catalyst for allylation and propargylation reactions, which are important carbon-carbon bond-forming reactions used to synthesize homoallylic and homopropargylic alcohols, respectively. researchgate.net These reactions typically involve the addition of an allyl or propargyl group from a suitable donor (like an allyl or propargyl halide) to a carbonyl compound. The Lewis acidic nature of SnCl₂ activates the carbonyl group, making it more susceptible to nucleophilic attack by the organometallic reagent formed in situ.

Influence of Hydration State on Catalytic Efficiency and Selectivity

The hydration state of tin(II) chloride, referring to the presence of water molecules within its crystal lattice as in tin dichloride dihydrate (SnCl₂·2H₂O), significantly influences its catalytic performance. The water of hydration can affect the Lewis acidity of the tin center, the stability of the catalyst, and its interaction with reactants and solvents. Both anhydrous and dihydrated forms of stannous chloride are utilized in organic synthesis, and the choice between them can be critical for reaction outcomes researchgate.netecfr.gov.

Aqueous solutions of tin(II) chloride are susceptible to hydrolysis, which can lead to the formation of insoluble basic salts like tin(II) hydroxychloride (Sn(OH)Cl) wikipedia.org. This hydrolysis is a crucial factor, as it can reduce the concentration of the active catalytic species. In hot aqueous solutions, this tendency is even more pronounced wikipedia.org. The water molecules in the dihydrate form are coordinated to the tin atom, influencing its electronic properties and steric environment wikipedia.org. This coordination can modulate the catalyst's Lewis acidity, which is central to its function in many reactions, such as esterifications and carbon-carbon bond-forming reactions researchgate.net.

In certain applications, the presence of water is detrimental. For instance, in reactions sensitive to water, the anhydrous form is preferred to avoid side reactions or catalyst deactivation wikipedia.org. The dihydrate can be dehydrated to its anhydrous form using reagents like acetic anhydride wikipedia.org. Conversely, in some reactions, the dihydrate form is used directly, and its performance has been compared to other catalysts. For example, in the esterification of oleic acid with ethanol, the catalytic activity of SnCl₂·2H₂O was evaluated against sulfuric acid.

| Catalyst | Conversion (%) | Selectivity (%) |

| SnCl₂·2H₂O | 95.8 | 98.5 |

| H₂SO₄ | 98.2 | 93.7 |

| Table 1: Comparison of SnCl₂·2H₂O and H₂SO₄ in the esterification of oleic acid with ethanol. Reaction conditions: 75°C, catalyst concentration of 0.40 mmol for SnCl₂·2H₂O and 0.10 mmol for H₂SO₄ researchgate.net. |

The data indicates that while sulfuric acid gives a slightly higher conversion, tin dichloride dihydrate provides better selectivity towards the desired ester product researchgate.net. The presence of water can also lead to catalyst deactivation in humid environments by blocking active sites or forming less reactive surface complexes nih.gov. Therefore, the hydration state's influence is a complex interplay between the catalyst's intrinsic properties, its stability under reaction conditions, and its interaction with the reaction medium.

Detailed Mechanistic Insights into Catalytic Cycles

Understanding the mechanistic pathways of reactions catalyzed by tin dichloride hydrate (B1144303) is fundamental to optimizing existing synthetic methods and developing new ones. Tin(II) chloride typically functions as a mild Lewis acid, activating substrates for nucleophilic attack researchgate.net.

Esterification and Amidation Reactions: In a one-pot synthesis of esters and amides from tert-butyl esters, SnCl₂ plays a crucial role in a proposed catalytic cycle. The reaction is initiated by the coordination of the SnCl₂ catalyst to the carbonyl oxygen of the tert-butyl ester. This is followed by reaction with a chlorinating agent, such as α,α-dichlorodiphenylmethane, to generate an acid chloride intermediate in situ. This highly reactive intermediate then readily reacts with various alcohols or amines to afford the corresponding esters or amides in high yields under mild conditions. The SnCl₂ catalyst is regenerated and continues the cycle organic-chemistry.org.

Reactions of Vicinal Diols: Kinetic studies of the tin(II) chloride-catalyzed reaction between vicinal diols and diazodiphenylmethane have provided significant mechanistic insights. An earlier hypothesis involving a 1,3,2-dioxastannolane intermediate has been rendered unlikely by experimental results. Instead, the evidence suggests a mechanism where the more likely intermediates are tin(II) chloride complexes that exist in a dynamic equilibrium with the diol substrate. This complex then reacts with the diazodiphenylmethane to form the product nih.gov. The reaction rate's dependence on the concentrations of both the diol and the diazo compound supports this complex-formation pathway nih.gov.

Three-Component Coupling (A3-Coupling) Reactions: Tin(II) chloride also catalyzes the three-component coupling of aldehydes, amines, and alkynes to synthesize propargylamines. A mechanism has been proposed for this A3-coupling reaction, which proceeds through a C-H activation process. The catalytic cycle is thought to involve the following key steps:

Coordination of the aldehyde and alkyne to the tin(II) chloride catalyst.

Formation of a tin-acetylide intermediate through C-H activation of the alkyne.

Reaction of the amine with the activated aldehyde to form an iminium ion.

Nucleophilic attack of the tin-acetylide on the iminium ion to form the propargylamine product and regenerate the SnCl₂ catalyst researchgate.net.

This mechanism highlights the role of SnCl₂ in activating both the alkyne and the aldehyde, facilitating the key bond-forming steps of the reaction researchgate.net.

Catalyst Design and Optimization Strategies

Co-catalyst Systems and Synergistic Catalysis

The catalytic activity of tin dichloride hydrate can be significantly enhanced through the use of co-catalyst systems, where synergistic interactions between SnCl₂ and another catalytic species lead to improved performance. These systems often exhibit higher activity, selectivity, or stability than either component alone.

In electrocatalysis, tin is widely used as a co-catalyst to improve the performance of catalysts in reactions such as the oxygen reduction reaction (ORR) and the ethanol oxidation reaction (EOR) . The addition of tin can alter the electronic structure and surface properties of the primary catalyst (e.g., platinum or palladium), leading to enhanced activity and stability .

Another example involves the use of a tin chloride–lithium chloride combination as a catalyst system for the one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (Biginelli reaction) researchgate.net. The combination of the two salts likely results in a more active Lewis acidic species that more effectively catalyzes the cyclocondensation reaction.

| Co-catalyst System | Reaction Catalyzed | Synergistic Effect |

| Ruthenium / SnCl₂ | Quinolone Synthesis | SnCl₂ is essential for product formation, likely aiding in nitro group reduction researchgate.net. |

| Platinum / Sn | Electrocatalytic Oxidation | Enhances activity and stability of the platinum catalyst . |

| Iridium / SnCl₂ | Cyanosilylation Reactions | Forms a heterobimetallic Ir-Sn compound with catalytic potential researchgate.net. |

| SnCl₂ / LiCl | Biginelli Reaction | Acts as an effective combination catalyst system for heteroannular cyclization researchgate.net. |

Solvent Effects and Reaction Environment Optimization

The Lewis acidic nature of SnCl₂ makes it effective in a range of solvents. In the synthesis of esters and amides from tert-butyl esters, 1,2-dichloroethane (DCE) was found to be the most effective solvent organic-chemistry.org. The choice of solvent can be crucial for achieving high yields and preventing side reactions.

For the esterification of free fatty acids (FFA) in crude jatropha oil, reaction parameters such as temperature, catalyst loading, and molar ratio of reactants were optimized. The highest conversion was achieved at 60°C with a catalyst loading of 10% w/w and a high molar ratio of methanol to oil cbiore.id. This demonstrates that optimizing the physical parameters of the reaction environment is as important as the chemical composition.

| Reaction | Optimized Parameter | Value/Solvent | Result |

| Esterification of Jatropha Oil | Temperature | 60 °C | Optimum conversion cbiore.id. |

| Esterification of Jatropha Oil | Catalyst Loading | 10% w/w oil | Optimum conversion cbiore.id. |

| Esterification of Jatropha Oil | Molar Ratio (Methanol:Oil) | 120:1 | Optimum conversion cbiore.id. |

| Esterification of tert-Butyl Esters | Solvent | 1,2-Dichloroethane (DCE) | High product yields organic-chemistry.org. |

| Reduction of Nitroarenes | Solvent System | Ionic Liquid (TBAB) | Fast, clean, and high-yielding reaction researchgate.net. |

The use of unconventional solvents, such as ionic liquids, has also been explored. The reduction of nitroarenes using SnCl₂ in tetrabutylammonium bromide (TBAB) as an in-situ generated ionic liquid provides a clean, fast, and high-yielding protocol that is compatible with a variety of functional groups researchgate.net. The ionic liquid likely enhances the reactivity of the system and facilitates product isolation. Due to the tendency of SnCl₂ to hydrolyze, reactions are often conducted in non-aqueous solvents, and the presence of acid is sometimes required to suppress hydrolysis in aqueous or protic media wikipedia.org.

Tin Ii Chloride Dihydrate As a Precursor Material in Advanced Materials Science

Synthesis of Nanomaterials and Thin Films

Tin(II) chloride dihydrate is a versatile and widely utilized precursor in materials science for the synthesis of a variety of nanomaterials and the fabrication of thin films. Its solubility in water and various organic solvents, coupled with the reactivity of the tin(II) ion, makes it an ideal starting material for controlled chemical reactions to produce materials with specific morphologies and properties.

Preparation of Tin Dioxide (SnO₂) Nanostructures and Quantum Dots

Tin dioxide (SnO₂) is a significant n-type semiconductor with a wide band gap of approximately 3.6 eV, making it suitable for applications in gas sensors, transparent conducting electrodes, and photocatalysis. epfl.ch Tin(II) chloride dihydrate serves as a common precursor for the synthesis of various SnO₂ nanostructures, including nanoparticles, nanorods, and quantum dots, through several chemical routes.

One prevalent method is co-precipitation , where an aqueous solution of tin(II) chloride dihydrate is treated with a precipitating agent, such as ammonium (B1175870) hydroxide (B78521), to form a tin hydroxide precipitate. epfl.ch This precipitate is then subjected to calcination at elevated temperatures to yield SnO₂ nanoparticles. researchgate.net The sol-gel method is another widely employed technique where a solution of tin(II) chloride dihydrate is hydrolyzed to form a sol, which is then gelled and calcined to produce SnO₂ nanopowders. doubtnut.com Microwave-assisted methods have also been developed, utilizing tin(II) chloride dihydrate and a complexing agent like trisodium (B8492382) citrate (B86180), to rapidly synthesize nanostructured SnO₂. wikipedia.org

Tin dioxide quantum dots (QDs) , which are semiconductor nanocrystals typically smaller than 10 nm, can also be synthesized from tin(II) chloride dihydrate. These QDs exhibit quantum confinement effects, leading to size-dependent optical and electronic properties. A common synthesis approach involves the solvothermal method, where tin(II) chloride is dissolved in a solvent like methanol, followed by the addition of a base such as ammonia (B1221849) to induce the formation of a tin hydroxide precipitate. researchgate.net This precipitate is then calcined to produce SnO₂ QDs. researchgate.net The size of the resulting quantum dots can be controlled by adjusting reaction parameters such as temperature and time. researchgate.net

Fabrication of Tin Sulfide (B99878) (SnS) Thin Films

Tin sulfide (SnS) is a promising material for photovoltaic applications due to its high absorption coefficient and optimal band gap. Tin(II) chloride dihydrate is a key precursor in the fabrication of SnS thin films through various deposition techniques.

Chemical spray pyrolysis is a cost-effective method where a solution containing tin(II) chloride dihydrate and a sulfur source, such as thiourea, is sprayed onto a heated substrate. researchgate.net The precursors decompose upon contact with the hot surface, forming a thin film of SnS. researchgate.net Another common technique is chemical bath deposition (CBD) , where a substrate is immersed in an alkaline solution containing tin(II) chloride dihydrate, a sulfur source, and a complexing agent like trisodium citrate. libretexts.org The controlled precipitation of SnS onto the substrate results in the formation of a uniform thin film. libretexts.org

The properties of the resulting SnS thin films, including their crystallinity, morphology, and optical characteristics, are highly dependent on the deposition parameters.

Influence of Precursor Concentration and Synthesis Parameters on Material Properties

The properties of nanomaterials and thin films synthesized from tin(II) chloride dihydrate are significantly influenced by the precursor concentration and various synthesis parameters. Careful control of these factors is crucial for tailoring the material properties for specific applications.

For SnO₂ nanostructures , the concentration of the tin(II) chloride dihydrate precursor can affect the crystallite size of the resulting nanoparticles. doubtnut.com For instance, in the sol-gel method, increasing the sol concentration has been shown to lead to an increase in the grain size of the SnO₂ particles. doubtnut.com Other parameters such as pH, calcination temperature, and the presence of surfactants or capping agents also play a critical role. For example, in a microwave-assisted synthesis, the pH of the precursor solution was found to influence the crystallite size, surface area, and optical bandgap of the SnO₂ nanoparticles. wikipedia.org The calcination temperature is another key factor, with higher temperatures generally leading to larger crystallite sizes and improved crystallinity. epfl.ch

In the fabrication of SnS thin films , the molar ratio of the sulfur source to the tin precursor ([S]/[Sn]) is a critical parameter in chemical spray pyrolysis. researchgate.net Varying this ratio can influence the preferential crystallographic orientation and morphology of the films. researchgate.net In chemical bath deposition, the concentration of the complexing agent, such as trisodium citrate, can affect the grain size and optical properties of the SnS films. libretexts.org An increase in the trisodium citrate concentration has been observed to lead to a decrease in the optical bandgap of the SnS films. libretexts.org The deposition time and annealing temperature are also important parameters that can be adjusted to control the thickness, crystallinity, and morphology of the films.

Table 1: Influence of Synthesis Parameters on Material Properties

| Material | Synthesis Method | Parameter | Effect on Properties |

| SnO₂ Nanoparticles | Sol-Gel | Precursor Concentration | Increased concentration leads to larger grain size. doubtnut.com |

| SnO₂ Nanoparticles | Microwave-Assisted | pH | Affects crystallite size, surface area, and optical bandgap. wikipedia.org |

| SnO₂ Nanoparticles | Co-precipitation | Calcination Temperature | Higher temperatures result in larger crystallite size. epfl.ch |

| SnS Thin Films | Chemical Spray Pyrolysis | [S]/[Sn] Ratio | Influences preferential orientation and morphology. researchgate.net |

| SnS Thin Films | Chemical Bath Deposition | Complexing Agent Conc. | Affects grain size and optical bandgap. libretexts.org |

| SnS Thin Films | Drop-casting | Annealing Temperature | Enhances crystallinity and grain size. |

Formation of Other Inorganic Tin Compounds

Beyond its role as a precursor for tin oxides and sulfides, tin(II) chloride dihydrate is a valuable starting material for the synthesis of other inorganic tin compounds through various reaction pathways.

Precipitation of Metal Sulfides (e.g., SnS)

Tin(II) chloride readily reacts with sulfide sources in aqueous solutions to precipitate tin(II) sulfide (SnS). This precipitation reaction is a straightforward method for the synthesis of this important semiconductor material. When an aqueous solution of tin(II) chloride is treated with a solution of a sulfide salt, such as sodium sulfide (Na₂S), a brown to black precipitate of tin(II) sulfide is formed. wikipedia.org

The chemical equation for this reaction is: SnCl₂(aq) + Na₂S(aq) → SnS(s) + 2NaCl(aq) wikipedia.org

This reaction provides a simple and efficient route to produce SnS powder, which can be used in various applications, including as a precursor for the fabrication of thin films or in the synthesis of other tin-containing materials. The properties of the precipitated SnS can be influenced by factors such as the concentration of the reactants, the temperature, and the pH of the solution.

Synthesis of Stannites and Hydroxo-stannates

The addition of an alkali, such as sodium hydroxide (NaOH), to an aqueous solution of tin(II) chloride leads to the formation of stannites and hydroxo-stannates. This process involves a two-step reaction.

Initially, the addition of a stoichiometric amount of sodium hydroxide to a tin(II) chloride solution results in the precipitation of a white, hydrated tin(II) oxide (also described as tin(II) hydroxide, Sn(OH)₂). wikipedia.org

The reaction is as follows: SnCl₂(aq) + 2NaOH(aq) → SnO·H₂O(s) + 2NaCl(aq) wikipedia.org

This tin(II) hydroxide precipitate is amphoteric, meaning it can react with both acids and strong bases. Upon the addition of excess sodium hydroxide, the tin(II) hydroxide precipitate dissolves to form a soluble stannite (B86514) salt, specifically sodium stannite. wikipedia.org In this process, the tin(II) species acts as a Lewis acid, accepting hydroxide ions to form a hydroxo-stannate complex. The resulting sodium stannite contains the trihydroxostannate(II) ion, [Sn(OH)₃]⁻. sciencemadness.org

The dissolution of the precipitate in excess base is represented by the following equation: SnO·H₂O(s) + NaOH(aq) → NaSn(OH)₃(aq) sciencemadness.org

This reaction demonstrates the synthesis of a hydroxo-stannate, where the central tin atom is coordinated to hydroxide ligands. The term "stannite" is used to refer to salts containing these tin(II) oxyanions or hydroxo-complexes. Therefore, the formation of sodium stannite from tin(II) chloride and excess sodium hydroxide is a prime example of the synthesis of both a stannite and a hydroxo-stannate.

Role in Complex Hydration Systems (e.g., Portland Cement Hydration Products)

Alteration of Hydration Products:

Research has shown that the hydration of Portland cement in the presence of tin(II) chloride dihydrate leads to a distinct alteration of the expected hydration products. Current time information in Dorset, GB.researchgate.net In a typical Portland cement paste cured with water, the primary hydration products include portlandite (calcium hydroxide), ettringite, and calcium silicate (B1173343) hydrates. However, the introduction of tin(II) chloride dihydrate leads to the formation of additional crystalline phases.

One of the key transformations observed is the formation of calcium hydroxo-stannate (CaSn(OH)₆) . Current time information in Dorset, GB.researchgate.netresearchgate.net This compound incorporates tin into the solid matrix. The formation of calcium hydroxo-stannate involves the oxidation of Sn(II) to Sn(IV). Current time information in Dorset, GB.researchgate.net

Another significant product formed is Friedel's salt (Ca₃Al₂O₆·CaCl₂·10H₂O) . Current time information in Dorset, GB.researchgate.netwikipedia.orgresearchgate.net The chloride ions from the tin(II) chloride dihydrate react with the tricalcium aluminate (C₃A) phase in the cement to form this calcium chloroaluminate. ucl.ac.ukwhiterose.ac.uk The formation of Friedel's salt is a recognized mechanism for chloride binding in cementitious systems.

Concurrently with the formation of these new phases, a reduction in the amount of portlandite is observed. Current time information in Dorset, GB.researchgate.net This is because the calcium hydroxide that would typically precipitate is consumed in the reactions that form calcium hydroxo-stannate and Friedel's salt. researchgate.net

While the formation of Friedel's salt is consistently reported, some studies have noted difficulty in confirming the presence of calcium hydroxo-stannate through techniques like X-ray diffraction (XRD). Current time information in Dorset, GB.researchgate.net

Impact on Hydration Kinetics: